molecular formula C24H18BrNO4 B4008969 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 4-bromobenzoate

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 4-bromobenzoate

Cat. No.: B4008969
M. Wt: 464.3 g/mol
InChI Key: BTKLHWPSSHSLDV-UHFFFAOYSA-N
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Description

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 4-bromobenzoate: is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropane ring fused to an isoindole moiety, a phenyl group, and a bromobenzoate ester. The presence of these functional groups makes it an interesting subject for research and development.

Properties

IUPAC Name

[3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)phenyl] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNO4/c25-13-6-4-12(5-7-13)24(29)30-15-3-1-2-14(10-15)26-22(27)20-16-8-9-17(19-11-18(16)19)21(20)23(26)28/h1-10,16-21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKLHWPSSHSLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC(=CC=C5)OC(=O)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 4-bromobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoindole Moiety: This step involves the cyclization of a suitable precursor to form the isoindole ring system.

    Introduction of the Cyclopropane Ring: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Bromobenzoate Ester: The final step involves the esterification of the phenyl group with 4-bromobenzoic acid under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindole ring, resulting in the formation of reduced isoindole derivatives.

    Substitution: The bromine atom in the bromobenzoate ester can be substituted with other nucleophiles, leading to the formation of a wide range of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Oxidized isoindole derivatives.

    Reduction: Reduced isoindole derivatives.

    Substitution: Substituted bromobenzoate derivatives.

Scientific Research Applications

Chemistry:

  • The compound can be used as a building block for the synthesis of more complex molecules.
  • It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology:

  • The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

Medicine:

  • It may have potential applications in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.

Industry:

  • The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. The cyclopropane ring and isoindole moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 4-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.

    3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 4-fluorobenzoate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness:

  • The presence of the bromine atom in 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 4-bromobenzoate imparts unique reactivity and properties compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s chemical behavior and interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 4-bromobenzoate
Reactant of Route 2
3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 4-bromobenzoate

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